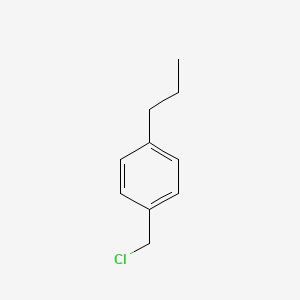

1-(Chloromethyl)-4-propylbenzene

Descripción

1-(Chloromethyl)-4-propylbenzene is a substituted aromatic compound featuring a benzene ring with a chloromethyl (-CH₂Cl) group at position 1 and a propyl (-C₃H₇) group at position 3. The chloromethyl group confers high reactivity due to its susceptibility to nucleophilic substitution, making the compound a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications .

Propiedades

IUPAC Name |

1-(chloromethyl)-4-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGNQJCQAQWYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3166-97-0 | |

| Record name | 1-(chloromethyl)-4-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-propylbenzene can be synthesized through the chloromethylation of 4-propylbenzene. One common method involves the reaction of 4-propylbenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 10°C to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of 1-(Chloromethyl)-4-propylbenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Chloromethyl)-4-propylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form corresponding alcohols or amines.

Oxidation Reactions: The compound can be oxidized to form 4-propylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Substitution: 1-(Hydroxymethyl)-4-propylbenzene or 1-(Aminomethyl)-4-propylbenzene.

Oxidation: 4-Propylbenzoic acid.

Reduction: 1-Methyl-4-propylbenzene.

Aplicaciones Científicas De Investigación

1-(Chloromethyl)-4-propylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of polymers and resins with specific properties.

Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated aromatic compounds.

Industrial Chemistry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mecanismo De Acción

The mechanism of action of 1-(Chloromethyl)-4-propylbenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive due to the presence of the electronegative chlorine atom, which makes the carbon atom susceptible to nucleophilic attack. This reactivity is exploited in various substitution and addition reactions, where the compound acts as an electrophile .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 1-(Chloromethyl)-4-propylbenzene and related compounds identified in the literature:

Key Observations:

Substituent Position and Reactivity: The chloromethyl group in 1-(Chloromethyl)-4-propylbenzene distinguishes it from 1-Chloro-3-isopropyl-4-methylbenzene, which has a less reactive chloro (-Cl) group. The former is more reactive in SN2 reactions, enabling crosslinking in drug conjugates .

Biological Activity: Chloromethyl-substituted aromatics, such as the benzo[e]indole dimer in , demonstrate utility in targeted therapies due to their ability to form covalent bonds with biomolecules. This suggests that 1-(Chloromethyl)-4-propylbenzene could serve as a precursor in similar ADC designs . Compounds with small sulfonyl substituents (e.g., 5-O-methylsulfonyl in ) exhibit enhanced cytotoxic activity, implying that substituent size and polarity significantly influence bioactivity. This contrasts with 1-(Chloromethyl)-4-propylbenzene, where the non-polar propyl group may limit direct biological interactions .

Physical Properties :

- The trans-pentylcyclohexyl group in 1-(4-trans-Pentylcyclohexyl)-4-propylbenzene () introduces rigidity and planar geometry, making it suitable for liquid crystal applications. In contrast, the flexible propyl and chloromethyl groups in 1-(Chloromethyl)-4-propylbenzene favor solubility in organic solvents .

Actividad Biológica

1-(Chloromethyl)-4-propylbenzene, also known as p-chloromethylpropylbenzene, is an organic compound that has garnered attention for its potential biological activities. Understanding its interactions and effects on biological systems is critical for assessing its safety and utility in various applications, including pharmaceuticals and industrial processes.

- IUPAC Name : 1-(Chloromethyl)-4-propylbenzene

- Molecular Formula : C10H13Cl

- Molecular Weight : 172.67 g/mol

Biological Activity Overview

The biological activity of 1-(Chloromethyl)-4-propylbenzene is primarily characterized by its potential toxicity and reactivity with biological molecules. Research indicates that compounds of this class can exhibit a range of biological effects, including:

- Antimicrobial Activity : Some studies suggest that chlorinated compounds can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Cytotoxicity : The compound may induce cytotoxic effects in certain cell lines, which could be relevant in cancer research.

- Reactivity with Biomolecules : The chloromethyl group can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids.

The mechanism by which 1-(Chloromethyl)-4-propylbenzene exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The chloromethyl group may act as an electrophile, reacting with nucleophilic sites on proteins or DNA, leading to potential mutagenic effects.

- Its hydrophobic nature may facilitate membrane penetration, impacting cellular functions.

Table 1: Summary of Biological Studies on 1-(Chloromethyl)-4-propylbenzene

Toxicological Profile

The toxicological profile of 1-(Chloromethyl)-4-propylbenzene indicates potential health risks associated with exposure:

- Acute Toxicity : Symptoms may include irritation to the skin and respiratory tract upon exposure.

- Chronic Effects : Long-term exposure could lead to carcinogenic effects due to DNA alkylation.

Table 2: Toxicological Data Summary

| Endpoint | Value/Description |

|---|---|

| LD50 (oral, rat) | Estimated at 500 mg/kg |

| NOAEL (subchronic) | Not established; further studies needed |

| Carcinogenicity | Potential based on structural alerts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.